(5S)-5-Methyl-2-pyrrolidinone is found in various natural products and pharmaceutical compounds, including some with significant biological activity. For example, the chiral pyrrolidinone ring is present in doxapram, a drug used to treat respiratory failure, and piracetam, a nootropic drug used to treat cognitive disorders. []
2-Pyrrolidinone, 5-methyl-, (5S)-, also known as (5S)-5-methylpyrrolidin-2-one, is a chiral compound with significant relevance in organic chemistry and pharmaceuticals. This compound is characterized by its pyrrolidinone ring, which is a five-membered lactam that plays a crucial role in various biological systems and synthetic applications. The stereochemistry at the fifth position (5S) is essential for its biological activity and interactions.
The compound can be sourced from both natural and synthetic routes. It is derived from chiral starting materials, such as (S)-pyroglutamic acid, which ensures the desired stereochemistry during synthesis. Additionally, it can be produced using biomass derivatives like levulinic acid through innovative catalytic methods that emphasize sustainability and efficiency .
2-Pyrrolidinone, 5-methyl-, (5S)- falls under the category of heterocyclic compounds, specifically lactams. It is classified as a secondary amide due to the presence of both carbonyl and amine functional groups within its structure.
The synthesis of 2-Pyrrolidinone, 5-methyl-, (5S)- can be achieved through several methods:
The one-pot method typically operates at temperatures between 100-220 °C for durations ranging from 0.5 to 24 hours, depending on the desired yield and selectivity . The use of recyclable catalysts enhances the sustainability of this process.
The molecular formula for 2-Pyrrolidinone, 5-methyl-, (5S)- is , with a molecular weight of approximately 99.13 g/mol. The compound features a five-membered ring structure with a carbonyl group and an amine group:
The boiling point is predicted to be around 240.5 °C, with a density of approximately 0.979 g/mL . The pKa value is estimated at 16.68, indicating its acidic nature.
2-Pyrrolidinone, 5-methyl-, (5S)- can undergo various chemical reactions:
Common reaction conditions include the use of catalysts to enhance reaction rates and selectivity for desired products.
The mechanism of action for 2-Pyrrolidinone, 5-methyl-, (5S)- typically involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor for certain enzymes, modulating biochemical pathways relevant in pharmacological contexts. The exact pathways depend on the functional groups present on the pyrrolidinone ring and their interactions with biological systems .
These properties make it suitable for various applications in chemical synthesis and pharmaceutical development.
2-Pyrrolidinone, 5-methyl-, (5S)- has diverse applications across multiple fields:
This compound's versatile nature makes it an important subject of study in both academic research and industrial applications.
(5S)-5-Methyl-2-pyrrolidinone is efficiently synthesized using S-pyroglutamic acid as a chiral building block due to its inherent (S)-stereocenter and ring structure. Methyl S-pyroglutamate undergoes NaBH₄-mediated reduction in absolute ethanol to yield S-pyroglutaminol, which serves as the foundational intermediate [6]. The C5 hydroxyl group is protected as a triethylsilyl (TES) ether using TESCl and triethylamine with catalytic DMAP. Subsequent N-protection via benzyloxycarbonylation (Cbz-Cl/NaH/THF) enables selective functionalization at C5. After TES deprotection with trifluoroacetic acid (TFA), the resulting alcohol undergoes Moffatt oxidation (DMSO/EDC·HCl/pyridine/TFA) to generate an aldehyde, which is immediately subjected to a Wittig reaction with phosphoranylidene methyl acetate. Catalytic hydrogenation of the olefin and N-alkylation with benzyl bromides completes the core structure with >98% stereochemical integrity [6].
Alternatively, biomass-derived levulinic acid serves as a cost-effective precursor. A one-pot reductive amination employs ammonium formate and hydrogen-donating solvents (e.g., methanol/water mixtures) over precious metal catalysts (Pd/C, Ru/C, or Pt/Al₂O₃; 0.5–5 mol% loading). This method achieves 85–92% yield under mild conditions (60–80°C, 6–12 hours) while preserving the (5S)-configuration through substrate-directed hydrogenation [1].
Table 1: Chiral Pool Synthesis Routes for (5S)-5-Methyl-2-pyrrolidinone
Starting Material | Key Reagents/Conditions | Stereochemical Outcome | Yield (%) |
---|---|---|---|
S-Pyroglutaminol | TESCl/Et₃N/DMAP → Cbz-Cl/NaH → Wittig | >98% ee (S) | 65–78 |
Levulinic acid | NH₄HCO₂, Pd/C, MeOH/H₂O, 80°C | 92% de (S) | 85–92 |
Methyl levulinate | Ni-Mn/Al₂O₃, H₂ (5 bar), 120°C | 89% de (S) | 90 |
N-Alkylation strategies employ benzyl bromides with electron-donating or withdrawing groups, using NaH in anhydrous DMF to achieve >90% regioselectivity. For example, 4-methoxybenzyl bromide introduces a methoxyalkyloxy group at N1, enhancing solubility for downstream pharmaceutical applications [6]. The C5 carboxyl group of S-pyroglutamic acid derivatives is activated for imidazole coupling via tosylate intermediates. Alcohols (e.g., from LiBH₄ reduction of C5 esters) are converted to tosylates using TsCl/pyridine. Subsequent nucleophilic displacement with imidazole or protected histidine derivatives leverages the "cesium effect" (Cs₂CO₃/DMF, 50°C), where Cs⁺ enhances nucleophilicity, yielding C5-imidazole-functionalized pyrrolidinones in ~60% yield [6].
Multi-step elongation at C5 involves:
Table 2: Modular Functionalization of the 2-Pyrrolidinone Core
Position Modified | Reagents/Conditions | Key Substituents Installed | Application Relevance |
---|---|---|---|
N1 | NaH, BnBr, DMF, 0°C→rt | 4-Methoxybenzyl, benzyloxycarbonyl | Pharmacophore diversification |
C5 (chain elongation) | Wittig → H₂/Pd-C → LiBH₄ → Mitsunobu | Imidazole, α-amino alcohols | Bioactive hybrid molecules |
C5 (direct coupling) | Cs₂CO₃, imidazole, DMF, 50°C | Histidine analogs | Enzyme inhibition scaffolds |
Stereoselective hydrogenation of Δ⁵-dehydroproline intermediates is critical for (5S)-configuration control. Using Ni-based catalysts (e.g., Raney Ni or Ni-Mn/Al₂O₃) under hydrogen pressure (5–20 bar), levulinic acid derivatives undergo reductive amination with 89–95% diastereomeric excess (de) favoring the (5S)-isomer. Catalyst surface modification with chiral ligands (e.g., tartaric acid) enhances stereoselectivity but requires rigorous optimization to prevent racemization [1] [3].
Alcohol-directed hydride delivery resolves stereochemical lability in dehydroproline intermediates. (2S)-5-tert-butyl-Δ⁵-dehydroprolinol undergoes stereospecific hydride reduction (NaBH₄/MeOH, –20°C), where the C2 alcohol directs syn-facial delivery to yield exclusively (2S,5S)-proline analogs. This method achieves >96% ee and avoids epimerization observed under basic conditions [3]. Precious metal catalysts (Pd, Pt, Ru) on carbon or acidic supports (e.g., TiO₂) facilitate solvent-free reductive amination of levulinic acid with methylamine, achieving 95% conversion and 92% de for the (5S)-isomer at 100°C/10 bar H₂ [1].
Solvent-free reductive amination using ammonium formate and microwave irradiation (300 W, 120°C) reduces reaction times from 12 hours to 25–40 minutes. Precious metal catalysts (Pd/C or Ru/Al₂O₃) dispersed on high-surface-area supports (e.g., γ-Al₂O₃ or carbon nanotubes) enhance heat transfer and achieve 88–94% yield with no loss of stereoselectivity [1].
Microwave-accelerated coupling of pyrrolidinone intermediates with imidazole derivatives uses Cs₂CO₃ as a base in solvent-free conditions. Reactions complete in 5–12 minutes (vs. 6–12 hours conventionally) with ≥95% conversion. This approach is particularly effective for synthesizing C5-imidazolylmethyl-(5S)-5-methyl-2-pyrrolidinones, which show promise as α-glucosidase inhibitors [6].
Table 3: Energy-Efficient Synthetic Protocols for (5S)-5-Methyl-2-pyrrolidinone
Methodology | Conditions | Time | Yield (%) | Stereocontrol |
---|---|---|---|---|
Solvent-free MW hydrogenation | NH₄HCO₂, 5% Pd/CNT, 300 W, 120°C | 25 min | 94 | 92% de (S) |
MW-assisted N-alkylation | Cs₂CO₃, imidazole, solvent-free, 250 W | 12 min | 89 | >98% ee (S) |
Conventional heating | NH₄HCO₂, Pd/C, MeOH, 80°C | 12 h | 92 | 92% de (S) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7